molecular formula C17H19N3 B11849666 4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine]

4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine]

Cat. No.: B11849666
M. Wt: 265.35 g/mol
InChI Key: JQSFGTNPPRUJPQ-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)spiro[indoline-3,4’-piperidine] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a pyridine ring fused with an indoline and piperidine moiety, making it a significant scaffold in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)spiro[indoline-3,4’-piperidine] typically involves a multi-step process. One common method is the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide . This reaction is performed under racemic and diastereoselective conditions, utilizing density functional theory (DFT) calculations to stabilize the spiroindoleninium intermediate via cation-π–π interactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Pyridin-3-yl)spiro[indoline-3,4’-piperidine] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)spiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to proteins and enzymes, modulating their activity. Density functional theory (DFT) calculations have shown that strong non-covalent effects between the substrate and catalyst/ligand complex stabilize the spiroindoleninium intermediate via cation-π–π interactions .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines]
  • Spiro[indoline-3,4’-pyridinones]
  • Spiro[indoline-2,3’-hydropyridazine]

Uniqueness

4-(Pyridin-3-yl)spiro[indoline-3,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4-pyridin-3-ylspiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C17H19N3/c1-4-14(13-3-2-8-19-11-13)16-15(5-1)20-12-17(16)6-9-18-10-7-17/h1-5,8,11,18,20H,6-7,9-10,12H2

InChI Key

JQSFGTNPPRUJPQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNC3=CC=CC(=C23)C4=CN=CC=C4

Origin of Product

United States

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